Cas no 111003-29-3 (L-Cysteine,S,2-dimethyl-)
L-Cysteine,S,2-dimethyl- structure
Product Name:L-Cysteine,S,2-dimethyl-
CAS No:111003-29-3
MF:C5H11NO2S
MW:149.21134018898
CID:129059
Update Time:2024-01-24
L-Cysteine,S,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- L-Cysteine,S,2-dimethyl-
- L-Cysteine, S,2-dimethyl- (9CI)
- L-Cysteine, S,2-dimethyl-
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- Inchi: 1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1
- InChI Key: LWKUSWORIVQIAU-YFKPBYRVSA-N
- SMILES: C(O)(=O)[C@](C)(CSC)N
Computed Properties
- Exact Mass: 149.05113
- Monoisotopic Mass: 149.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.6A^2
Experimental Properties
- PSA: 63.32
L-Cysteine,S,2-dimethyl- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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